molecular formula C12H19N3O B11883833 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11883833
M. Wt: 221.30 g/mol
InChI Key: CNKJTLYPNGIFOV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazolo[3,4-b]pyridine core with a cyclohexyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrazole derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the core structure . Examples include:

  • 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Uniqueness

The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C12H19N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h9,13-14H,1-8H2

InChI Key

CNKJTLYPNGIFOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N2)NCCC3

Origin of Product

United States

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